![molecular formula C11H5ClF3N3 B2694766 1-(3-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carbonitrile CAS No. 318497-85-7](/img/structure/B2694766.png)
1-(3-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carbonitrile
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Overview
Description
The compound “1-(3-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carbonitrile” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . The compound also contains a trifluoromethyl group (-CF3), a chlorophenyl group (-C6H4Cl), and a carbonitrile group (-CN).
Chemical Reactions Analysis
As a pyrazole derivative, this compound could potentially undergo a variety of chemical reactions. The trifluoromethyl group might be susceptible to nucleophilic substitution reactions, while the carbonitrile group could undergo addition reactions . The chlorophenyl group might also participate in electrophilic aromatic substitution reactions.Scientific Research Applications
- Anticancer Potential : Researchers have investigated the compound’s ability to inhibit cancer cell growth. Its unique structure may interfere with key cellular processes, making it a potential candidate for novel anticancer drugs .
- Serotonin Receptor Modulation : 1-(3-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carbonitrile has been explored as a serotonin receptor ligand. Its interaction with serotonin receptors could impact mood regulation and mental health .
Medicinal Chemistry and Drug Development
Neuroscience and Neuropsychopharmacology
Future Directions
properties
IUPAC Name |
1-(3-chlorophenyl)-5-(trifluoromethyl)pyrazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5ClF3N3/c12-8-2-1-3-9(4-8)18-10(11(13,14)15)7(5-16)6-17-18/h1-4,6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGGNQMIAXNSOEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C(=C(C=N2)C#N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5ClF3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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